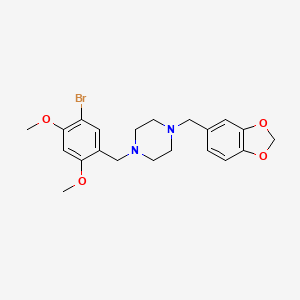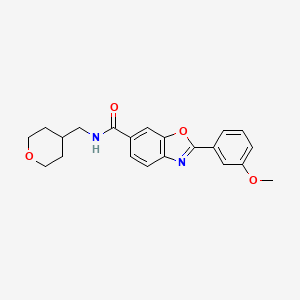![molecular formula C21H17N3O3S B6117643 3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone, commonly known as THIQ, is a synthetic compound that has gained significant attention in the field of scientific research. THIQ has been found to possess several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. In
作用機序
The mechanism of action of THIQ is not fully understood. However, it is believed that THIQ acts by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of several signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
THIQ has been found to possess several biochemical and physiological effects. It has been shown to induce cell death in several cancer cell lines. THIQ has also been found to have anti-inflammatory properties and has been used to study the role of inflammation in several diseases.
実験室実験の利点と制限
THIQ has several advantages for lab experiments. It is a fluorescent probe that can be used to study DNA, RNA, and proteins. THIQ is also a selective inhibitor of protein tyrosine phosphatases, making it an ideal candidate for studying the role of these enzymes in various diseases. However, THIQ also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Additionally, the synthesis of THIQ is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of THIQ. One potential application is the use of THIQ as a fluorescent probe for the detection of cancer cells. THIQ could also be used to study the role of protein tyrosine phosphatases in various diseases. Additionally, the synthesis of THIQ could be optimized to make it more accessible to researchers.
Conclusion:
In conclusion, THIQ is a synthetic compound that has gained significant attention in the field of scientific research. It has several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins, as well as a selective inhibitor of protein tyrosine phosphatases. While THIQ has several advantages for lab experiments, it also has limitations. There are several future directions for the study of THIQ, including the use of THIQ as a fluorescent probe for the detection of cancer cells and the study of the role of protein tyrosine phosphatases in various diseases.
合成法
The synthesis of THIQ involves the reaction of 2-amino-4-phenylquinoline with 4-hydroxy-6-(methoxymethyl)-2-mercaptopyrimidine in the presence of a catalyst. The resulting product is THIQ, which is then purified through recrystallization. The synthesis of THIQ is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
THIQ has been extensively studied for its potential applications in scientific research. It has been found to possess several properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a selective inhibitor of protein tyrosine phosphatases. THIQ has been found to have potential applications in cancer research, as it has been shown to induce cell death in several cancer cell lines.
特性
IUPAC Name |
3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-12-14-11-17(25)24-21(22-14)28-19-18(13-7-3-2-4-8-13)15-9-5-6-10-16(15)23-20(19)26/h2-11H,12H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOBXYCTYHWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)

![5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6117571.png)
![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)
![N-(2-ethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6117584.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)

![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

